molecular formula C15H17Cl5N2O2 B13995427 N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide CAS No. 1462-77-7

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide

Cat. No.: B13995427
CAS No.: 1462-77-7
M. Wt: 434.6 g/mol
InChI Key: BSQQEXBXBBGABB-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloroethyl groups, a phenyl ring, and a trichloroacetyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The phenyl ring and other functional groups can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis may use hydrochloric acid, while basic hydrolysis can involve sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s ability to form covalent bonds with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as a DNA-alkylating agent.

    N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Another compound with similar chloroethyl groups, used in medicinal chemistry.

    Bis(2-chloroethyl)ether: A related compound with applications in organic synthesis.

Uniqueness

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide is unique due to its combination of chloroethyl groups, a phenyl ring, and a trichloroacetyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1462-77-7

Molecular Formula

C15H17Cl5N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide

InChI

InChI=1S/C15H17Cl5N2O2/c16-6-8-22(9-7-17)13(23)12(21-14(24)15(18,19)20)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,24)

InChI Key

BSQQEXBXBBGABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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